(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
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Description
(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
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Biological Activity
The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthetic methods, pharmacological effects, and specific case studies that demonstrate its therapeutic potential.
1. Chemical Structure and Synthesis
The compound features a complex structure that combines piperazine and triazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions where piperazine derivatives are reacted with triazole-containing compounds to yield the final product. Various synthetic routes have been explored to optimize yield and purity, employing solvents like DMF and ethanol in reflux conditions .
2.1 Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3, alongside a decrease in Bcl-2 expression . The compound's mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to reduced cell viability.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.5 | Apoptosis induction |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 18.0 | Apoptosis induction |
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Efficacy
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 32 | Similar to Methicillin |
Escherichia coli | 16 | Comparable to Ampicillin |
3.1 In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer efficacy of the compound. In one study, treatment with the compound significantly inhibited tumor growth without observable toxicity in healthy tissues . These findings underscore its potential as a therapeutic agent in oncology.
3.2 Mechanistic Insights
Mechanistic studies have revealed that the compound interacts with specific cellular pathways involved in proliferation and apoptosis. It was found to inhibit key enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression . This inhibition correlates with enhanced apoptotic signaling, providing insights into its therapeutic mechanisms.
4. Conclusion
The compound This compound shows promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis and inhibit microbial growth positions it as a candidate for further development in drug discovery programs.
Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials. The diverse biological activities exhibited by this compound highlight the importance of continued exploration in medicinal chemistry for developing novel therapeutic agents.
Properties
CAS No. |
1291858-69-9 |
---|---|
Molecular Formula |
C23H28N6O2 |
Molecular Weight |
420.517 |
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H28N6O2/c1-3-17-9-11-18(12-10-17)24-22-21(25-27-26-22)23(30)29-15-13-28(14-16-29)19-7-5-6-8-20(19)31-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
CQILVWNTYDLJRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4OCC |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.